N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Description
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Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-15-9-10-18(25-2)16(12-15)17-13-26-20(21-17)22-19(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTTYARVXCPOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a dimethoxyphenyl structure have been found to bind with high affinity to multiple receptors. These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.
Mode of Action
Compounds with similar structures have been known to interact with their targets, causing changes at the molecular level that can lead to various downstream effects.
Biochemical Pathways
It is known that compounds with similar structures can influence a variety of pathways, leading to diverse biological activities. These activities can range from antiviral to anti-inflammatory effects, among others.
Pharmacokinetics
Similar compounds have been found to undergo oxidative deamination, resulting in various metabolites. These processes can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.
Biological Activity
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H22N2O4S
- Molecular Weight : 398.5 g/mol
- CAS Number : 786718-95-4
The compound exhibits multiple mechanisms of action, contributing to its biological activity:
-
Antimicrobial Activity :
- The compound has shown potent antibacterial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus). It disrupts bacterial cell membrane integrity, leading to cell lysis and death.
- Anticancer Activity :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
-
Antibacterial Efficacy :
- A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against MRSA strains comparable to established antibiotics. The mechanism was attributed to its ability to penetrate bacterial membranes effectively.
- Cancer Cell Line Studies :
- Neuropharmacological Investigations :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:
- Thiazole ring formation : React 2,5-dimethoxyphenyl thiourea with brominated phenylpropanamide precursors under reflux in ethanol or methanol .
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole intermediate to 3-phenylpropanoyl chloride .
- Optimization : Microwave-assisted synthesis can reduce reaction time by 30–40% compared to conventional heating, improving yield (e.g., 72% vs. 55%) .
Critical parameters : Temperature (60–80°C), pH control (neutral to slightly acidic), and solvent polarity (polar aprotic solvents like DMF enhance reactivity) .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and amide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 423.12) and detects impurities .
- X-ray Crystallography : Resolve spatial arrangements of the 2,5-dimethoxyphenyl and thiazole groups to validate stereoelectronic effects .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, focusing on IC values. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., ATPase activity for kinases) .
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
- Molecular docking : Simulations suggest the 2,5-dimethoxyphenyl group interacts with hydrophobic pockets in kinase domains (e.g., EGFR), while the thiazole nitrogen forms hydrogen bonds with catalytic lysine residues .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity () and residence time. For example, for EGFR inhibition .
Q. How can structural modifications enhance potency or selectivity?
-
SAR Table :
Substituent Modification Biological Activity Change Key Reference Methoxy → Ethoxy (2-position) Increased lipophilicity; 20% higher cytotoxicity Thiazole → Oxazole Reduced kinase inhibition Amide → Sulfonamide Improved metabolic stability -
Methodology : Use parallel synthesis to generate analogs, followed by high-throughput screening .
Q. What computational tools are effective for predicting reactivity or stability?
- Reaction path analysis : Apply density functional theory (DFT) to model cyclization energetics (e.g., transition-state barriers for thiazole formation) .
- Degradation prediction : Use machine learning (e.g., ADMET Predictor™) to identify labile sites (e.g., methoxy groups prone to oxidative demethylation) .
Q. How to resolve contradictions in biological data across studies?
- Case Example : Discrepancies in IC values (e.g., 5 µM vs. 15 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
